![molecular formula C22H17N3O B5310896 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5310896.png)
3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
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Overview
Description
3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, also known as QM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. In addition, 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high purity and yield. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Another area of interest is its potential as a fluorescent probe for imaging applications. Further studies are needed to fully understand the mechanism of action of 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone and to explore its potential applications in drug discovery and development.
Synthesis Methods
The synthesis of 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the reaction of 3-methylbenzaldehyde with 3-aminopyridine to form 3-(3-methylphenyl)-3-(pyridin-3-yl)prop-2-en-1-one, which is then reacted with anthranilic acid to produce 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. This method has been reported to yield 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone with high purity and yield.
Scientific Research Applications
3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. 3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has also been investigated for its potential as a fluorescent probe for imaging applications.
properties
IUPAC Name |
3-(3-methylphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-16-6-4-8-18(14-16)25-21(12-11-17-7-5-13-23-15-17)24-20-10-3-2-9-19(20)22(25)26/h2-15H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOKVRGXFJGFJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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